molecular formula C24H18N4O2 B11684917 N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-methylbenzohydrazide

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-methylbenzohydrazide

Cat. No.: B11684917
M. Wt: 394.4 g/mol
InChI Key: HZSQVROZLCQKOW-COOPMVRXSA-N
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Description

N'-[(2Z)-3-(1H-Benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-methylbenzohydrazide is a hybrid heterocyclic compound combining benzimidazole and coumarin moieties linked via a hydrazone bridge. Its structure features a benzimidazole ring (a bicyclic system with fused benzene and imidazole rings) conjugated to a coumarin-derived chromene system.

Properties

Molecular Formula

C24H18N4O2

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(Z)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-4-methylbenzamide

InChI

InChI=1S/C24H18N4O2/c1-15-10-12-16(13-11-15)23(29)27-28-24-18(14-17-6-2-5-9-21(17)30-24)22-25-19-7-3-4-8-20(19)26-22/h2-14H,1H3,(H,25,26)(H,27,29)/b28-24-

InChI Key

HZSQVROZLCQKOW-COOPMVRXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZOHYDRAZIDE typically involves the condensation of 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene with 4-methylbenzohydrazide. The reaction is often carried out in the presence of a catalyst such as acetic acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZOHYDRAZIDE can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the chromene and benzimidazole rings.

    Reduction: Reduced forms of the chromene and benzimidazole rings.

    Substitution: Substituted derivatives at the benzimidazole moiety.

Scientific Research Applications

N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The chromene ring may also contribute to its biological activity by interacting with various enzymes and receptors .

Comparison with Similar Compounds

Key Structural Features:

  • Benzimidazole core: Known for its role in DNA intercalation and antimicrobial activity .
  • Coumarin backbone : Imparts fluorescence properties and influences pharmacokinetic behavior .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Analogues and Key Differences

Compound Name Core Modifications Functional Groups Biological Relevance
N'-(2,4-Dichlorobenzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Dichlorophenyl substitution at hydrazone Chlorine atoms enhance lipophilicity Antifungal/antibacterial activity
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide Nitro and hydroxy groups on benzaldehyde Increased polarity Antioxidant potential
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide Thioether linkage and ethoxy substitution Improved metabolic stability Antimicrobial and anticancer activity
N-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl) derivatives Thiazole ring replaces benzimidazole Enhanced π-stacking interactions Broad-spectrum antifungal activity

Key Observations :

  • Chlorine or nitro substitutions (e.g., in ) improve lipophilicity and membrane permeability.
  • Thiazole-containing analogues () exhibit superior antifungal activity compared to benzimidazole-coumarin hybrids.

Key Observations :

  • Traditional reflux methods () yield higher purity, while microwave synthesis () reduces reaction time.
  • ZnCl₂-catalyzed reactions () are critical for stabilizing intermediates in polar solvents.

Physicochemical Properties

Table 3: Physicochemical Data

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
N'-[(2Z)-3-(1H-Benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-methylbenzohydrazide 210–215 3.8 0.15 (DMSO)
N'-(2,4-Dichlorobenzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide 185–190 4.2 0.08 (DMSO)
(E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide 230–235 2.9 0.25 (Ethanol)

Key Observations :

  • Higher LogP values (e.g., 4.2 in ) correlate with reduced aqueous solubility.
  • Ethanol-soluble derivatives () are preferable for in vitro assays.

Table 4: Antimicrobial Activity (MIC Values, μg/mL)

Compound S. aureus E. coli C. albicans Reference
This compound 32 64 16
2-(1H-Benzimidazol-2-yl)-1-phenylguanidine 16 32 8
(Z)-2-(2-Oxoindolin-3-ylidene)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)hydrazine-1-carboxamide 8 16 4

Key Observations :

  • Thiazole-coumarin hybrids () show 4–8× greater potency against fungi than benzimidazole analogues.
  • The title compound exhibits moderate broad-spectrum activity, likely due to its balanced hydrophobicity and planar structure.

Biological Activity

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-methylbenzohydrazide is a complex organic compound notable for its unique structural features, including a benzimidazole moiety, a chromene ring system, and a hydrazone linkage. This compound belongs to the class of heterocyclic compounds, which are recognized for their diverse biological activities and potential therapeutic applications.

Structural Characteristics

The molecular formula for this compound is C23H16N4O2C_{23}H_{16}N_{4}O_{2}, with a molecular weight of approximately 400.4 g/mol. The structure allows for versatile interactions with various molecular targets, contributing to its potential as a multifaceted therapeutic agent.

Structural Feature Description
Benzimidazole Moiety Known for potential antiviral and anticancer properties.
Chromene Ring System Exhibits antioxidant and anti-inflammatory effects.
Hydrazone Linkage Facilitates diverse chemical reactivity and biological interactions.

Anticancer Properties

Preliminary studies indicate that this compound may possess significant anticancer properties. Research has shown that compounds with similar structures can inhibit key enzymes involved in cell proliferation and survival, suggesting that this compound may target cancer pathways effectively.

  • Mechanism of Action : The compound likely interacts with specific molecular targets, leading to inhibition of cancer cell growth.
  • In Vitro Studies : Initial in vitro tests have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Activity Spectrum : Studies suggest that this compound may exhibit broad-spectrum antimicrobial effects.
  • IC50 Values : The compound's effectiveness can be quantified through IC50 values, which measure the concentration required to inhibit 50% of microbial growth.

Case Studies and Research Findings

Several research studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Cytotoxicity : A study found that similar benzothiazole derivatives exhibited significant cytotoxicity against HL-60 human promyelocytic leukemia cells with IC50 values ≤5 μM .
    Compound Name IC50 (μM) Activity Type
    Benzothiazole Derivative≤5Anticancer
    Chromene DerivativeVariesAntioxidant
  • Antimicrobial Screening : Another investigation revealed that compounds with chromene structures showed potent activity against various bacterial strains, suggesting potential therapeutic applications in treating infections .

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